4,8-Dimethylnonanoate
Description
Significance of Branched-Chain Fatty Acids in Biological Systems Research
Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov These lipids are integral components of cell membranes and have been identified in a wide array of organisms, from bacteria to mammals, including humans. nih.govplos.org In biological systems, BCFAs play a crucial role in maintaining the fluidity of cell membranes and are less susceptible to oxidation compared to unsaturated fatty acids. nih.gov Research has shown their involvement in various physiological processes, including immune modulation and metabolic pathways. dellait.com The primary dietary sources of BCFAs for humans are dairy products and ruminant meats. nih.govnih.gov The scientific interest in BCFAs has grown significantly, with studies exploring their potential as bioactive molecules that may contribute to health maintenance and disease prevention. nih.gov
Contextualizing 4,8-Dimethylnonanoate within Branched-Chain Lipidomics Research
This compound is the conjugate base of 4,8-dimethylnonanoic acid, a medium-chain fatty acid with methyl branches at the C-4 and C-8 positions. nih.govebi.ac.uk It falls under the category of multi-methyl-branched fatty acids. As a specific type of BCFA, this compound and its corresponding acid and CoA ester are subjects of interest in the field of lipidomics, which aims to comprehensively identify and quantify the complete set of lipids in a biological system. nih.gov Research in this area has begun to shed light on the metabolic pathways involving this compound. For instance, studies have identified its role in peroxisomal lipid metabolism, where it is a substrate for enzymes such as acyl-CoA thioesterases. ebi.ac.uk The study of such specific BCFAs is crucial for understanding the intricate network of lipid metabolism and its impact on cellular function.
Chemical and Physical Properties of 4,8-Dimethylnonanoic Acid
| Property | Value | Source |
| Molecular Formula | C11H22O2 | nih.gov |
| Molecular Weight | 186.29 g/mol | nih.gov |
| IUPAC Name | 4,8-dimethylnonanoic acid | nih.gov |
| Physical Description | Solid | nih.gov |
| XLogP3-AA | 3.8 | nih.gov |
| InChIKey | VZPIUNDOWLDCTC-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H21O2- |
|---|---|
Molecular Weight |
185.28 g/mol |
IUPAC Name |
4,8-dimethylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
VZPIUNDOWLDCTC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)CCC(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving 4,8 Dimethylnonanoate
Enzymatic Biotransformations of Acyl-CoA Precursors
The biosynthesis of 4,8-dimethylnonanoate is not a de novo process but rather the result of the enzymatic breakdown of larger molecules. A key step in this process is the hydrolysis of its corresponding acyl-CoA ester, 4,8-dimethylnonanoyl-CoA.
The enzyme Acyl-CoA thioesterase 8 (ACOT8) plays a crucial role in the hydrolysis of 4,8-dimethylnonanoyl-CoA. uniprot.orgtudublin.ieuniprot.orguniprot.org This reaction breaks the thioester bond, releasing the free fatty acid, this compound, and coenzyme A (CoA). uniprot.orguniprot.orguniprot.orgebi.ac.uk This process is vital for regulating the intracellular levels of both acyl-CoAs and free fatty acids. uniprot.org
ACOT8 is part of a larger family of enzymes known as acyl-CoA thioesterases (ACOTs), which are instrumental in fatty acid metabolism. nih.govmdpi.com These enzymes control the availability of substrates for oxidation and are involved in the intracellular trafficking of fatty acyl-CoAs. nih.gov
ACOT8 is located within peroxisomes and exhibits broad substrate specificity. nih.govtudublin.ie It can hydrolyze a wide range of acyl-CoAs, from short- to long-chain, including saturated and unsaturated fatty acids, as well as branched-chain acyl-CoAs like 4,8-dimethylnonanoyl-CoA. tudublin.ieebi.ac.uknih.govmdpi.com Studies in mice have shown that ACOT8 has a wide tissue distribution and its expression is upregulated by fasting, suggesting a role in the regulation of fatty acid oxidation. researchgate.net
The activity of ACOT8 is inhibited by free CoASH, indicating that the levels of CoASH within the peroxisome regulate the enzyme's activity. ebi.ac.ukmdpi.com This regulatory mechanism likely serves to optimize the flow of fatty acids through the β-oxidation pathway. mdpi.com By controlling the hydrolysis of acyl-CoAs, ACOT8 helps to prevent the sequestration of CoASH and facilitates the export of chain-shortened fatty acids from the peroxisome for further metabolism or excretion. ebi.ac.uk
Table 1: Substrate Specificity of Acyl-CoA Thioesterase 8 (ACOT8) This table is interactive. Users can sort and filter the data.
| Substrate Class | Specific Examples | Reference |
|---|---|---|
| Branched-Chain Acyl-CoAs | 4,8-Dimethylnonanoyl-CoA | tudublin.ie |
| Medium to Long-Chain Acyl-CoAs | C8-C12 acyl-CoAs | tudublin.ie |
| Short-Chain Acyl-CoAs | Acetyl-CoA, Propionyl-CoA | tudublin.ie |
| Dicarboxylyl-CoAs | Succinyl-CoA, Glutaryl-CoA | tudublin.ietudublin.ie |
Catalytic Activity of Acyl-CoA Thioesterase 8 (ACOT8) in Hydrolysis of 4,8-Dimethylnonanoyl-CoA
Integration within Branched-Chain Fatty Acid Beta-Oxidation Pathways
The formation of this compound is a direct consequence of the β-oxidation of larger branched-chain fatty acids. This metabolic process highlights the cooperation between different cellular compartments.
4,8-Dimethylnonanoyl-CoA is a product of the peroxisomal β-oxidation of pristanic acid. tudublin.ienih.gov Pristanic acid itself is derived from the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet. nih.govnih.gov
The breakdown of pristanic acid occurs within the peroxisomes. nih.gov After three cycles of β-oxidation, the resulting acyl-CoA, which includes 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for complete oxidation. nih.govwiley.com This transport and subsequent oxidation represent a key aspect of the functional interplay, or "crosstalk," between peroxisomes and mitochondria in fatty acid metabolism. wiley.comnih.gov While peroxisomes are responsible for shortening very long-chain and branched-chain fatty acids, mitochondria carry out the complete oxidation to generate energy. wiley.comnih.gov
Branched-chain fatty acids (BCFAs) follow metabolic pathways distinct from their straight-chain counterparts. oup.com The initial breakdown of complex BCFAs like phytanic and pristanic acid occurs in the peroxisomes due to the presence of methyl branches that hinder mitochondrial β-oxidation. nih.govfrontiersin.org
The chain-shortened products of peroxisomal β-oxidation, such as this compound, are then shuttled to the mitochondria for further catabolism. ebi.ac.ukwiley.com In some cases, BCFAs can be synthesized endogenously from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govmdpi.com The metabolic fate of BCFAs can also include incorporation into cellular lipids or excretion. ebi.ac.uk
Table 2: Comparison of Peroxisomal and Mitochondrial Beta-Oxidation This table is interactive. Users can sort and filter the data.
| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation | Reference |
|---|---|---|---|
| Substrates | Very long-chain fatty acids, branched-chain fatty acids (e.g., pristanic acid), dicarboxylic acids | Long-chain, medium-chain, and short-chain fatty acids | wiley.comnih.govwjgnet.com |
| Initial Dehydrogenation | Catalyzed by Acyl-CoA oxidase (ACOX), produces H₂O₂ | Catalyzed by Acyl-CoA dehydrogenase, transfers electrons to the respiratory chain | nih.gov |
| End Products | Chain-shortened acyl-CoAs (e.g., 4,8-dimethylnonanoyl-CoA), acetyl-CoA, H₂O₂ | Acetyl-CoA, NADH, FADH₂ | wiley.comnih.govwjgnet.com |
| Primary Function | Chain-shortening of complex fatty acids, biosynthesis | Energy production (ATP synthesis) | wiley.comnih.gov |
Derivation from Pristanic Acid Metabolism and Peroxisome-Mitochondria Crosstalk
Potential Uncharacterized Biosynthetic Routes in Natural Product Synthesis
While the primary route for this compound formation in mammals is through the degradation of pristanic acid, its presence has been noted in other natural contexts, suggesting the possibility of alternative, uncharacterized biosynthetic pathways.
For instance, methyl this compound has been isolated from petroleum naphthenates and synthesized from citronellol (B86348) for comparative purposes. researchgate.net It has also been identified in goat milk, where it is not found in cow or buffalo milk, hinting at a species-specific metabolic pathway. Furthermore, it has been detected in the analysis of traditional medicines and as a metabolite in certain fungi. semanticscholar.orgunimas.my The compound (R)-4,8-dimethylnon-7-enoic acid has also been identified in the cloacal gland secretion of the tuatara (Sphenodon punctatus). researchgate.net The existence of this compound in such diverse natural sources points to the likelihood of biosynthetic routes independent of phytanic acid degradation, which warrant further investigation.
Chemical Synthesis and Derivatization Strategies for 4,8 Dimethylnonanoate
Methodologies for the Chemical Synthesis of 4,8-Dimethylnonanoic Acid
The synthesis of 4,8-dimethylnonanoic acid can be achieved through various chemical routes, often starting from simpler, commercially available precursors. One common strategy involves the hydrogenation of an unsaturated precursor. For instance, 4,8-dimethylnon-7-enoic acid can be converted to 4,8-dimethylnonanoic acid via catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (H₂/Pd-C) catalyst. vulcanchem.com This method effectively saturates the carbon-carbon double bond to yield the desired saturated fatty acid.
Another approach involves multi-step synthetic sequences. For example, a synthesis described in the literature involves the reduction of 4,8-dimethylnonanoic acid with lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol. researchgate.net This alcohol can then be further functionalized. While this specific example starts with the target acid, it demonstrates a viable pathway for the interconversion of related functional groups, a common tactic in organic synthesis.
A more contemporary method for constructing the carbon skeleton of such branched-chain acids is through olefin cross-metathesis, utilizing catalysts like the Grubbs' second-generation catalyst. vulcanchem.com This powerful reaction allows for the coupling of two different alkenes. A potential synthetic route could involve the cross-metathesis of a shorter-chain α,β-unsaturated ester with an appropriate alkene to construct the 4,8-dimethylnonanoate backbone, followed by hydrogenation of any remaining double bonds.
A classical approach to building up the carbon chain involves alkylation reactions. For instance, the synthesis of a related compound, 4,6-dimethylnonanoic acid, has been reported, suggesting that similar strategies could be applied for the 4,8-isomer. chemfont.ca These methods typically involve the use of organometallic reagents or enolates to form new carbon-carbon bonds.
| Starting Material | Key Reagents/Catalysts | Product | Reaction Type |
| 4,8-Dimethylnon-7-enoic acid | H₂, Pd/C | 4,8-Dimethylnonanoic acid | Catalytic Hydrogenation |
| 4,8-Dimethylnonanoic acid | LiAlH₄ | 4,8-Dimethylnonan-1-ol | Reduction |
| α,β-Unsaturated ester & Alkene | Grubbs' Catalyst | Unsaturated this compound precursor | Olefin Cross-Metathesis |
Stereoselective Synthesis of Chiral this compound Analogues
The presence of a chiral center at the C4 position of this compound means that it can exist as two enantiomers. The stereoselective synthesis of specific stereoisomers is crucial for applications where biological activity is dependent on the three-dimensional structure of the molecule. For instance, the synthesis of (S)-4,8-dimethylnon-7-enoic acid has been accomplished through the hydrolysis of its corresponding ester. researchgate.net This indicates that if a chiral ester can be synthesized or obtained, it can serve as a precursor to the chiral free acid.
The development of stereoselective synthetic methods is a major focus in modern organic chemistry. youtube.com Techniques such as asymmetric hydrogenation, the use of chiral auxiliaries, or enantioselective catalysis can be employed to control the stereochemistry at the C4 position during the synthesis of this compound analogues. For example, in the synthesis of more complex molecules containing similar structural motifs, aldol (B89426) reactions using boron enolates have been shown to be effective in establishing specific stereochemical relationships between adjacent chiral centers. youtube.com
The synthesis of desmethyl analogues of macrolide antibiotics, such as telithromycin (B1682012), highlights the importance of controlling stereochemistry in complex natural product synthesis. nih.gov While not directly the synthesis of this compound, the principles and methods used, such as the Yamaguchi esterification and ring-closing metathesis, are indicative of the advanced strategies available for constructing complex molecules with multiple stereocenters. nih.gov
| Synthetic Goal | Potential Strategy | Key Feature |
| (S)-4,8-Dimethylnonanoic acid | Hydrolysis of a chiral ester precursor | Preserves existing stereochemistry |
| Enantiomerically enriched this compound | Asymmetric hydrogenation of an unsaturated precursor | Creates a new stereocenter with a specific configuration |
| Diastereoselective synthesis of analogues | Aldol reaction with chiral reagents | Controls the relative stereochemistry of multiple chiral centers |
Utilization as a Building Block in Complex Molecule Construction
The structural features of 4,8-dimethylnonanoic acid and its derivatives make them useful as starting materials or intermediates in the synthesis of more complex molecules. For example, 4,8-dimethylnonanoic acid has been used in the synthesis of nupharanedioic acid. researchgate.net In this multi-step synthesis, the acid was first reduced to the corresponding alcohol, which was then converted to a bromide. researchgate.net This bromide was subsequently used in a reaction with ethyl 1,1,2-ethanetricarboxylate to build up the carbon skeleton of the target molecule. researchgate.net This demonstrates how the functional group of the acid can be manipulated to participate in various carbon-carbon bond-forming reactions.
The synthesis of desmethyl analogues of telithromycin also provides a relevant example of how similar branched-chain carboxylic acids are used as building blocks. nih.gov In this context, a complex acid fragment, (2R,3S,5R,6R)-3,6,9-tris((tert-butyldimethylsilyl)oxy)-5-methoxy-2,6-dimethylnonanoic acid, was coupled with another part of the molecule using Yamaguchi's method to form an ester linkage. nih.gov This esterification is a critical step in assembling the final macrolide structure. nih.gov
Synthesis and Characterization of Novel Ester and Amide Derivatives for Research Applications
The carboxylic acid functional group of 4,8-dimethylnonanoic acid can be readily converted into a variety of derivatives, such as esters and amides, to explore new chemical space and potential applications. The formation of methyl esters is a common derivatization technique used for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnotulaebiologicae.ro This is often achieved by transesterification with sodium methoxide (B1231860) or by using catalysts like boron trifluoride etherate in methanol (B129727). researchgate.net
The synthesis of novel amide derivatives from carboxylic acids is a well-established area of research. nih.gov Generally, the carboxylic acid is activated, for example, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with an appropriate amine to form the amide bond. vulcanchem.com While specific examples for 4,8-dimethylnonanoic acid are not detailed in the provided search results, the synthesis of a wide array of 4-methylumbelliferone (B1674119) amide derivatives illustrates the general applicability of these methods. nih.gov These novel amides were synthesized and characterized using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-ESI-MS), and their structures were in some cases confirmed by X-ray crystallography. nih.gov Similar characterization techniques would be essential for any new ester or amide derivatives of this compound.
| Derivative Type | General Synthetic Method | Purpose/Application |
| Methyl Ester | Transesterification (e.g., with MeONa) or esterification (e.g., with MeOH, BF₃·Et₂O) | Analytical derivatization for GC-MS |
| Amide | Activation of the carboxylic acid followed by reaction with an amine (e.g., using DCC) | Creation of novel compounds for research and screening |
| Ethenyl Ester | Not specified for this compound, but ethenyl esters of related compounds are known. google.com | Monomers for polymerization |
Advanced Analytical Methodologies for the Characterization and Detection of 4,8 Dimethylnonanoate
High-Resolution Chromatographic Techniques
High-resolution chromatography is fundamental to separating 4,8-dimethylnonanoate from intricate mixtures, enabling its accurate detection and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Profiling in Biological and Environmental Matrices
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and robust tool for the analysis of this compound. iiste.org This technique allows for both the identification (qualitative) and measurement (quantitative) of the compound in diverse samples.
In biological studies, GC-MS has been instrumental in identifying methyl this compound in sheep milk fat, where it was found as a minor branched-chain fatty acid. iiste.org This identification was achieved by comparing the mass spectrum of the analyte with established spectral libraries. iiste.org The technique is sensitive enough to detect even trace amounts of the compound. For instance, in a study of sheep milk, methyl this compound was quantified at 0.01%. iiste.org
Environmental and forensic applications also leverage GC-MS for the detection of this compound. For example, it has been listed as a volatile organic compound (VOC) identified in studies related to human decomposition, highlighting its potential as a biomarker in forensic science. uts.edu.au Furthermore, GC-MS based metabolic profiling has identified methyl this compound in plant seeds, demonstrating its presence in the plant kingdom. notulaebiologicae.roresearchgate.net In a study on the wood extractives of Eusideroxylon zwageri, this compound was one of the organic compounds identified, showcasing its occurrence in botanical sources. unimas.my
The general workflow for GC-MS analysis involves the extraction of lipids from the sample, followed by derivatization (often to methyl esters for fatty acids) to increase volatility. iiste.orgresearchgate.net The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides a unique fragmentation pattern, or "fingerprint," allowing for definitive identification. 34.250.91
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Value/Description |
| Column Type | (5%-phenyl)-methylpolysiloxane (HP5 MS) low bleed capillary column |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.25 mL/min |
| Oven Temperature Program | Initial 35°C (hold 5 min), ramp 10°C/min to 285°C (hold 20.4 min) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 180°C |
| Ionization Energy | 70 eV (Electron Impact) |
| Mass Range | 40–550 m/z |
| This table presents a typical set of GC-MS parameters that can be adapted for the analysis of derivatized fatty acids like methyl this compound. 34.250.91 |
Chiral Gas Chromatography for Enantiomeric Resolution and Absolute Configuration Determination
For chiral molecules like this compound, which can exist as different stereoisomers (enantiomers), standard GC-MS is often insufficient to separate these forms. Chiral gas chromatography is a specialized technique designed for this purpose. gcms.czchrom-china.com It utilizes a chiral stationary phase, typically containing cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. gcms.czlibretexts.org
The determination of the absolute configuration of chiral centers is crucial as different enantiomers can have distinct biological activities. In the context of related branched-chain fatty acids, chiral GC has been successfully employed to determine the absolute configuration of compounds isolated from natural sources, such as the cloacal gland secretion of the tuatara (Sphenodon punctatus). researchgate.net For example, the absolute configuration of (R)-4,8-dimethylnon-7-enoic acid was determined through synthesis and subsequent analysis using chiral GC. researchgate.net
The process often involves the synthesis of authentic standards of known configuration. By comparing the retention times of the enantiomers in the sample with those of the synthetic standards on a chiral column, the absolute configuration of the natural compound can be assigned. researchgate.nettandfonline.com
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry, particularly when coupled with chromatographic separation, is indispensable for confirming the chemical structure of this compound.
Fragmentation Pattern Analysis of Derivatized Esters for Structural Confirmation
Electron Impact (EI) ionization is a common technique used in GC-MS that subjects molecules to a high-energy electron beam, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Complex Mixture Fractionation
Electrospray ionization (ESI) is a softer ionization technique compared to EI, often used with liquid chromatography (LC-MS). It is particularly useful for analyzing less volatile or thermally labile compounds and for studying noncovalent interactions. ESI-MS can be employed for the analysis of complex lipid mixtures, where it can provide information on the molecular weight of the intact lipid species with minimal fragmentation. nih.gov
In the context of complex mixture analysis, ESI-MS can be used to analyze fractions obtained from preliminary separation techniques. For instance, a complex mixture of acids could be fractionated based on their acidity by extraction at different pH values. Each fraction can then be analyzed by ESI-MS to determine the distribution of different acid classes. researchgate.net This approach allows for the characterization of the components within a complex sample, which could include this compound, by identifying their molecular ions. researchgate.net
Optimized Sample Preparation and Derivatization Procedures for Trace Analysis
Effective sample preparation is critical for the successful analysis of this compound, especially when it is present at low concentrations in complex matrices. uts.edu.au The goal is to isolate and concentrate the analyte while removing interfering substances.
For fatty acids like 4,8-dimethylnonanoic acid, a common and crucial step is derivatization. This chemical modification converts the non-volatile carboxylic acid into a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). iiste.orgresearchgate.net This is often achieved through transesterification using reagents like sodium methoxide (B1231860) or by esterification with methanol (B129727) using a catalyst like BF3. researchgate.netresearchgate.net This derivatization makes the compound suitable for GC analysis.
Extraction procedures are tailored to the sample matrix. For biological tissues or fluids, lipid extraction methods using organic solvents are employed. iiste.org For environmental samples like soil or water, techniques such as solid-phase microextraction (SPME) can be used to extract and concentrate volatile and semi-volatile organic compounds, including fatty acid esters, from the headspace or liquid phase prior to GC-MS analysis. uts.edu.au The optimization of these extraction and derivatization steps is key to achieving the low detection limits required for trace analysis.
Ecological and Inter Organismal Biological Significance of 4,8 Dimethylnonanoate
Chemoecological Roles in Animal Communication and Species Recognition
4,8-Dimethylnonanoate is a branched-chain saturated fatty acid that has been identified as a component of chemical signals in some animal species. ebi.ac.ukebi.ac.uk One of the most well-documented roles of this compound is as a larval pheromone in the mealworm beetle, Tenebrio molitor. In these insects, 4,8-dimethylnonanoic acid, the precursor to this compound, is secreted by the larvae and acts as an aggregation pheromone, encouraging larvae to group together. This aggregation behavior is thought to offer protection from predators and create a more favorable microenvironment for feeding and development.
Insect aggregation pheromones are chemical signals that insects release to communicate with other members of their species, influencing behaviors like grouping and mating. numberanalytics.com These pheromones can be volatile, detected through the air, or contact-based. numberanalytics.com The functions of these pheromones vary but often include attracting mates, signaling food sources or shelter, and warning of danger. numberanalytics.com In some cases, these pheromones are not a single compound but a blend of several chemicals that work together to elicit a specific response. researchgate.net
Beyond the mealworm beetle, research into the cloacal gland secretions of the tuatara (Sphenodon punctatus) has revealed a complex mixture of fatty acids, including (R)-4,8-dimethylnon-7-enoic acid, a related unsaturated compound. researchgate.net These secretions are thought to play a role in individual recognition, as the specific blend of compounds is unique to each animal and appears to remain stable over time. researchgate.net While not this compound itself, this finding highlights the importance of similar branched-chain fatty acids in vertebrate chemical communication.
The compound Methyl this compound has also been identified as a branched fatty acid present in sheep milk fat. iiste.org While its specific function in this context is not fully understood, the presence of such compounds can contribute to the unique chemical signature of the milk. iiste.org
Table 1: Examples of this compound and Related Compounds in Animal Communication
| Compound | Animal Species | Role |
|---|---|---|
| 4,8-Dimethylnonanoic Acid | Mealworm Beetle (Tenebrio molitor) | Larval Aggregation Pheromone |
| (R)-4,8-dimethylnon-7-enoic acid | Tuatara (Sphenodon punctatus) | Component of individual chemical signature |
Functional Implications in Plant Physiology and Development
The direct role of this compound in plant physiology is not well-documented in scientific literature. However, the broader classes of compounds to which it belongs, such as fatty acids and their derivatives, are known to have various effects on plant growth and development.
Seed dormancy is a crucial survival mechanism in plants, preventing germination until environmental conditions are favorable. nih.gov This process is regulated by a complex interplay of genetic and environmental factors, with plant hormones like abscisic acid (ABA) and gibberellins (B7789140) (GA) playing key roles. nih.govbioninja.com.au ABA is generally associated with inducing and maintaining dormancy, while GAs promote germination. bioninja.com.aunih.gov
Volatile organic compounds (VOCs) can influence seed dormancy and germination. notulaebiologicae.ro Some studies have shown that certain VOCs can either promote or inhibit germination depending on the compound and the plant species. notulaebiologicae.ro While there is no specific research linking this compound to seed germination, it is plausible that as a volatile compound, it could have some effect, though this remains to be investigated. The germination process itself involves the release of various organic molecules as the seed transitions from a dormant to an active state. notulaebiologicae.ro
Auxins and gibberellins are two of the most important classes of plant hormones, regulating a wide array of developmental processes. usp.br Auxins are critical for cell elongation, apical dominance, and responses to environmental stimuli. bioninja.com.au Gibberellins are involved in stem elongation, seed germination, and fruit development. bioninja.com.auslideshare.net
The interaction between auxins and gibberellins is complex and essential for normal plant growth. usp.brnih.gov For example, auxin has been shown to promote the biosynthesis of active gibberellins in the stems of some plants. usp.br
Research on complex mixtures of naphthenic acids, which are cycloaliphatic carboxylic acids, has shown that certain fractions of these mixtures can exhibit auxin and gibberellin-like activities. researchgate.net A study on naphthenic acids from crude oil found that a fraction rich in bicyclic and tricyclic structures demonstrated the highest auxin and gibberellin activities. researchgate.net Given that 4,8-dimethylnonanoic acid is a branched-chain carboxylic acid, it is conceivable that it could interact with hormonal pathways in plants, but specific research on this compound is lacking.
Table 2: Key Plant Hormones and Their Functions
| Hormone | Primary Functions |
|---|---|
| Auxins | Promote cell elongation, apical dominance, tropic responses. bioninja.com.au |
| Gibberellins | Trigger seed germination, stimulate stem elongation, promote fruit development. bioninja.com.auslideshare.net |
| Abscisic Acid (ABA) | Induces and maintains seed dormancy, regulates stress responses. bioninja.com.au |
| Cytokinins | Promote cell division, regulate root and shoot growth. |
Influence on Seed Germination and Dormancy Modulation
Contribution to Characteristic Chemical Signatures in Biological Samples (e.g., Forensic Taphonomy)
The study of volatile organic compounds (VOCs) produced during decomposition is an emerging field in forensic taphonomy, the study of post-mortem processes. researchgate.nethawaii.edu These VOCs, which create the odor of decomposition, can provide valuable information for locating human remains and estimating the post-mortem interval. hawaii.edufrontiersin.org The chemical profile of decomposition is complex and can be influenced by various factors, including the environment and the microorganisms present. researchgate.netnih.gov
While this compound has not been specifically identified as a key indicator in the majority of forensic taphonomy studies, the analysis of VOCs from decomposing remains often includes a wide range of compounds, including various fatty acid esters. nih.gov The profile of these VOCs changes over the different stages of decomposition. frontiersin.org Research has identified common classes of compounds, such as sulfur-containing compounds, alcohols, and ketones, as being abundant during decomposition. nih.gov
The chemical signatures of biological samples are not limited to forensic contexts. As mentioned previously, the unique blend of fatty acids in the cloacal secretions of the tuatara and the composition of sheep milk fat are examples of how compounds like this compound and its relatives contribute to the specific chemical profile of a biological sample. researchgate.netiiste.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,8-Dimethylnonanoic Acid |
| (R)-4,8-dimethylnon-7-enoic acid |
| Methyl this compound |
| Abscisic acid |
| Auxin |
| Gibberellin |
Future Directions and Emerging Research Avenues for 4,8 Dimethylnonanoate
Exploration of Undiscovered Biological Sources and Uncharacterized Metabolic Pathways
While 4,8-dimethylnonanoate has been identified in specific natural sources, the full extent of its distribution in the biosphere is likely far greater. Future research will undoubtedly focus on a broader and more systematic screening of organisms and environments to uncover novel sources of this and other branched-chain fatty acids.
Undiscovered Biological Sources:
Initial findings have detected this compound in sources as diverse as the milk of goats, the seeds of fenugreek (Trigonella foenum-graecum), and the cloacal gland secretion of the tuatara (Sphenodon punctatus). unimas.myresearchgate.net More recent studies have expanded this list, identifying methyl this compound in human decomposition fluid and as a component of a traditional medicine in India used for stroke treatment. uts.edu.ausemanticscholar.org Its presence has also been noted in the metabolic profiling of Capsicum annuum (chili pepper) seeds during germination. notulaebiologicae.roresearchgate.net These disparate findings suggest that this compound may be a more common, yet overlooked, lipid metabolite.
Future exploration could target:
The Gut Microbiota: The gut microbiome is a prolific source of diverse metabolites, including branched-chain fatty acids. Investigating the capacity of specific gut bacterial species to synthesize this compound could reveal its role in host-microbe interactions and gut health. nih.gov
Marine Organisms: Marine environments are a rich reservoir of unique lipid structures. A systematic investigation of marine invertebrates, algae, and bacteria could uncover novel sources and structural variants of this compound. researchgate.net
Plant Kingdom: While identified in fenugreek and chili pepper, a broader screening of the plant kingdom, particularly in species known for producing unusual lipids, may reveal a more widespread occurrence and potentially unique physiological roles in plant development and defense.
Uncharacterized Metabolic Pathways:
The metabolism of this compound is thought to proceed via peroxisomal β-oxidation, a pathway responsible for the breakdown of very long-chain and branched-chain fatty acids. ebi.ac.uk Key enzymes implicated in its metabolism include Acyl-CoA thioesterase 8 (ACOT8), also known as PTE-2, and carnitine O-octanoyltransferase (CROT). genecards.orggenecards.orguniprot.org ACOT8 hydrolyzes the CoA ester of this compound, regulating its intracellular levels, while CROT facilitates its transport out of the peroxisome by converting 4,8-dimethylnonanoyl-CoA to its carnitine ester. genecards.orggenecards.orguniprot.org
However, many aspects of its metabolic fate remain uncharacterized. Future research should aim to:
Elucidate the complete catabolic pathway: While peroxisomal β-oxidation is the likely primary route, alternative or intersecting pathways may exist.
Identify the biosynthetic pathway: The enzymatic machinery responsible for the synthesis of this compound is currently unknown. Identifying the elongases and other enzymes involved in its de novo synthesis or modification from other fatty acid precursors is a critical next step.
Investigate its incorporation into complex lipids: Determining whether this compound is incorporated into more complex lipids, such as phospholipids, triacylglycerols, or signaling lipids, will provide crucial insights into its functional roles.
In-depth Investigation of its Biological Functions and Molecular Mechanisms in Various Organisms
The biological functions of this compound are likely tied to its structure as a branched-chain fatty acid. These branches can influence the physical properties of membranes and the interactions of the fatty acid with proteins.
Potential Biological Functions:
Modulation of Membrane Fluidity and Structure: The methyl branches of this compound can disrupt the tight packing of fatty acid chains in lipid bilayers, thereby influencing membrane fluidity, thickness, and the formation of lipid rafts.
Signaling Molecule: It or its derivatives could act as signaling molecules, potentially through interaction with nuclear receptors. The induction of the peroxisomal thioesterase PTE-2 by peroxisome proliferator-activated receptor alpha (PPARα) suggests a potential regulatory link. ebi.ac.uk
Energy Source: Like other fatty acids, it can be metabolized to produce energy. researchgate.net
Molecular Mechanisms:
Understanding the molecular mechanisms through which this compound exerts its effects will require:
Identification of Protein Targets: Identifying specific proteins, such as receptors, enzymes, and transport proteins, that bind to this compound or its CoA ester is crucial.
Characterization of Signaling Pathways: Investigating the downstream signaling cascades activated or modulated by this fatty acid will shed light on its regulatory roles.
Comparative Studies: Examining its function in the diverse organisms in which it is found, from bacteria to reptiles to mammals, can provide evolutionary insights into its conserved and species-specific roles.
Development of Advanced Synthetic Strategies for Isotopic Labeling and Chiral Purity
To facilitate in-depth biological studies, the availability of high-purity this compound and its derivatives is essential. The development of advanced synthetic strategies will be a key enabler of future research.
Isotopic Labeling:
The synthesis of isotopically labeled (e.g., with 2H, 13C, or 14C) this compound will be invaluable for:
Metabolic Tracing Studies: Following the metabolic fate of the molecule in cells and whole organisms to definitively map its metabolic pathways.
Quantification by Mass Spectrometry: Using labeled internal standards for accurate and precise quantification in complex biological samples.
NMR-based Structural and Interaction Studies: Probing the conformation of the fatty acid and its interactions with binding partners.
While specific protocols for the isotopic labeling of this compound are not yet widely published, established methods for the synthesis of labeled fatty acids can be adapted.
Chiral Purity:
This compound possesses two chiral centers at positions 4 and 8, meaning it can exist as four possible stereoisomers. The biological activity of chiral molecules is often stereospecific. Therefore, the ability to synthesize each stereoisomer in high chiral purity is critical.
Stereoselective Synthesis: Several stereoselective syntheses of related branched-chain fatty acids have been reported, often utilizing chiral starting materials like (R)-(+)-pulegone or employing stereoselective reactions. cdnsciencepub.comtandfonline.com These strategies can be adapted for the synthesis of the individual stereoisomers of this compound. For instance, a synthesis of methyl (3R, 7RS)-3,7-dimethylnonanoate has been described. tandfonline.com The synthesis of 4,8-dimethylnonanoic acid from citronellol (B86348) has also been reported. researchgate.netresearchgate.net
Future efforts in this area will likely focus on developing more efficient and scalable stereoselective routes to provide researchers with access to all four stereoisomers for detailed biological evaluation.
Integration of Multi-Omics Approaches for Comprehensive Functional Assignment
A comprehensive understanding of the role of this compound will require moving beyond single-gene or single-pathway studies to a more holistic, systems-level approach. The integration of multiple "omics" technologies will be a powerful strategy to assign function to this and other understudied metabolites.
Multi-Omics Strategies:
Lipidomics: Advanced mass spectrometry-based lipidomics can be used to profile the abundance of this compound and related lipids in different tissues, disease states, or in response to various stimuli.
Metabolomics: Untargeted metabolomics can provide a broader picture of the metabolic context in which this compound functions, identifying metabolic pathways that are co-regulated with its levels. notulaebiologicae.ro
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to altered levels of this compound can help to identify the molecular pathways it regulates.
Integrated Multi-Omics Analysis: The true power lies in the integration of these datasets. For example, correlating changes in the lipidome with changes in the transcriptome and proteome can reveal causal relationships and build comprehensive models of the molecule's function. researchgate.netnih.govfrontiersin.orgbiorxiv.orgnih.gov
Such integrated approaches have already proven successful in elucidating the roles of other branched-chain fatty acids in various biological contexts, including cancer metabolism and endothelial cell function. nih.govbiorxiv.org Applying these powerful analytical platforms to the study of this compound will undoubtedly accelerate our understanding of its biological significance.
Q & A
Q. What are the key structural identifiers and computational methods for confirming the molecular structure of 4,8-dimethylnonanoate?
To confirm the molecular structure, researchers should utilize:
- SMILES notation :
CC(C)CCCC(C)CCC(=O)Ofor 2D structural representation. - InChIKey :
VZPIUNDOWLDCTC-UHFFFAOYSA-Nto verify stereochemical uniqueness in databases . - Collision cross-section (CCS) predictions : Computational tools like ion mobility spectrometry can validate experimental CCS data against theoretical models to resolve structural ambiguities .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : For resolving branching points (e.g., methyl groups at C4 and C8) and confirming regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (186.2912 g/mol) and fragmentation patterns .
- Chromatography (HPLC/GC) : Optimize retention times using reverse-phase columns for purity assessment, especially when synthesizing derivatives like S-(this compound) .
Q. How can researchers classify this compound within biochemical frameworks?
Classify it as:
- Branched-chain fatty acid : Due to methyl groups at C4 and C8 .
- Medium-chain fatty acid (MCFA) : Based on its 11-carbon backbone, which influences solubility and metabolic pathways .
- Conjugate acid of this compound : Relevant in pH-dependent studies of ionized forms .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Analog synthesis : Modify methyl group positions or carboxylate functionality (e.g., esterification) to assess impact on biological targets .
- Potency assays : Use in vitro models (e.g., enzyme inhibition or receptor binding) to compare derivatives. Reference methodologies from coumarin SAR studies, where methyl group positioning enhanced potency .
- Pharmacokinetic profiling : Measure logP and metabolic stability via liver microsome assays to prioritize candidates .
Q. What experimental strategies address discrepancies between computational predictions and empirical data for this compound?
- Validate collision cross-section (CCS) : Compare ion mobility spectrometry results with density functional theory (DFT)-derived CCS values to refine computational models .
- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to resolve melting point inconsistencies caused by branching .
- Spectral benchmarking : Cross-reference experimental NMR/IR data with NIST-subscription databases to resolve structural outliers .
Q. How can researchers investigate the role of this compound in lipid metabolism or signaling pathways?
- Metabolic profiling : Employ LC-MS/MS to trace incorporation into lipid pools (e.g., acyl-carnitines like (R)-4,8-dimethylnonanoylcarnitine) .
- Gene expression analysis : Use qPCR or RNA-seq to identify fatty acid-responsive genes in model organisms.
- Protein interaction assays : Apply surface plasmon resonance (SPR) or co-immunoprecipitation to study binding with lipid transporters .
Q. What methodologies are critical for synthesizing and characterizing this compound derivatives?
- Esterification protocols : Use carbodiimide coupling (e.g., HATU) to synthesize derivatives like thioesters or amides .
- Purification : Employ silica gel chromatography for intermediates and recrystallization for final products.
- Stability testing : Monitor hydrolytic degradation under physiological pH using accelerated stability studies .
Methodological Notes
- Data reproducibility : Ensure raw spectral and chromatographic data are archived in appendices, with processed data in the main text for transparency .
- Bias mitigation : For literature reviews, prioritize systematic approaches (e.g., PRISMA) over targeted reviews to avoid selection bias .
- Safety compliance : Adopt hazard protocols (e.g., fume hood use, PPE) when handling derivatives, referencing safety data sheets for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
